molecular formula C13H15N3O3 B2662946 2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide CAS No. 1207023-85-5

2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B2662946
CAS No.: 1207023-85-5
M. Wt: 261.281
InChI Key: YPOHSSAKZIPDFN-UHFFFAOYSA-N
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Description

2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a synthetic small molecule of significant interest in medicinal and agricultural chemistry research. This compound features a benzamide core linked to a 3-methyl-1,2,4-oxadiazole ring via a methylene bridge, a structural motif common in bioactive molecules. The 1,2,4-oxadiazole heterocycle is a known bioisostere for ester and amide functionalities, often employed to improve metabolic stability and alter physicochemical properties in lead compound optimization . Preliminary investigations into compounds with similar architectures suggest potential research applications. Benzamide derivatives substituted with heterocyclic units are frequently explored for their pesticidal activities, including insecticidal and fungicidal effects . Furthermore, the 1,2,4-oxadiazole ring system is a privileged scaffold in drug discovery, with derivatives demonstrating a wide range of therapeutic potential, such as antimicrobial, anticancer, anti-inflammatory, and antiviral activities . The presence of the amide bond is particularly significant, as it can facilitate hydrogen bonding with enzymatic targets, which is crucial for biological activity and can also influence the biodegradation profile of the molecule . Researchers can utilize this compound as a key intermediate or a novel chemical entity for screening in bioassays, structure-activity relationship (SAR) studies, and the development of new pharmacologically or agronomically active agents. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes. It is strictly not for human or veterinary use.

Properties

IUPAC Name

2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-18-11-7-5-4-6-10(11)13(17)14-8-12-15-9(2)16-19-12/h4-7H,3,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOHSSAKZIPDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the benzamide core. One common method involves the cyclization of hydrazides with aldehydes or nitriles under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound likely replaces ester groups in earlier analogs, reducing susceptibility to esterase-mediated hydrolysis .
  • Electronic Effects : The ethoxy group’s electron-donating nature may moderate the oxadiazole’s electron-withdrawing effects, improving solubility relative to halogenated analogs .

Biological Activity

2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. The structural features of this compound, including the ethoxy group and the oxadiazole ring, are believed to contribute to its biological efficacy.

The compound's molecular formula is C13H15N3O3C_{13}H_{15}N_{3}O_{3}, with a CAS number of 1207023-85-5. The presence of the 1,2,4-oxadiazole moiety is significant as derivatives of this heterocycle are known for diverse biological activities.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H15N3O3
CAS Number1207023-85-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed that the compound can inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact mechanisms may vary based on the biological context and target pathways involved.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines:

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHEPG21.18
Compound BMCF70.67
Compound CHCT1160.80

These findings suggest that the compound may exhibit similar or enhanced activity against various cancer types.

Antimicrobial Properties

In addition to its anticancer activity, derivatives of oxadiazoles have also been studied for their antimicrobial effects. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. While specific data on this compound's antimicrobial activity is limited, related compounds have demonstrated promising results against a range of pathogens.

Case Studies and Research Findings

Research has focused on synthesizing and evaluating various oxadiazole derivatives for their biological activities. For example:

  • Study on Anticancer Activity : A study synthesized several oxadiazole derivatives and tested them against multiple cancer cell lines. The most potent compounds showed IC50 values significantly lower than standard chemotherapy agents ( ).
  • Antimicrobial Screening : Another investigation explored the antimicrobial properties of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the oxadiazole ring enhanced antibacterial activity ( ).

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